![molecular formula C16H17F2N3O3 B2784612 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-56-5](/img/structure/B2784612.png)
8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is part of the triazaspirodecane family, which is characterized by a spirocyclic framework that imparts distinct physicochemical properties.
作用機序
Target of Action
The primary target of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ opioid receptors (DORs) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurologic and psychiatric disorders .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, based on docking and molecular dynamic simulation . This binding triggers a conformational change in the receptor, activating it and leading to downstream signaling events .
Biochemical Pathways
Activation of DORs can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and modulation of calcium and potassium channels .
Result of Action
The activation of DORs by this compound results in anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it could potentially be used for the treatment of pain conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the 2,6-difluorobenzoyl and ethyl groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-Difluorobenzoyl Group: This step often involves acylation reactions using 2,6-difluorobenzoyl chloride in the presence of a base.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
科学的研究の応用
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of triazaspiro compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds structurally similar to 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This structural similarity suggests potential therapeutic applications in treating anxiety and depression disorders .
Opioid Receptor Agonism
A study highlighted the identification of novel δ-opioid receptor agonists among triazaspiro compounds. These compounds could serve as leads for developing analgesics with fewer side effects compared to traditional opioids . The unique structure of This compound may enhance selectivity for opioid receptors, potentially leading to new pain management therapies.
Antipsychotic Drug Development
Similar spiro compounds are known intermediates in the synthesis of antipsychotic medications. The structural framework of This compound may facilitate the development of new antipsychotic agents with improved efficacy and safety profiles .
Synthesis of Fine Chemicals
The compound is also positioned as an important intermediate in the synthesis of various fine chemicals and agrochemicals. Its unique chemical structure allows it to participate in multiple synthetic pathways that yield products with desirable properties for agricultural applications.
Polymer Stabilizers
Certain derivatives of triazaspiro compounds have been explored as polymer stabilizers due to their ability to enhance thermal stability and resistance to degradation . This application is crucial in industries where material longevity is essential.
Case Study 1: Synthesis Methodology
A recent study detailed a three-step synthesis process for related triazaspiro compounds that could be adapted for This compound . The method involved using readily available raw materials like diethyl oxalate and urea under environmentally friendly conditions .
Step | Reaction Components | Conditions |
---|---|---|
1 | Urea + Diethyl Oxalate + Ammonium Carbonate | Room Temperature |
2 | Primary Product + Hydrochloric Acid | Reflux |
3 | Secondary Product + Ethylamino Acetaldehyde + Potassium Ferricyanide | Stirring at Room Temperature |
This synthesis method not only demonstrates high yields but also emphasizes cost-effectiveness and safety.
Case Study 2: Pharmacological Screening
A high-throughput screening assay evaluated the pharmacological properties of various triazaspiro derivatives including This compound as potential opioid receptor modulators. The results indicated promising agonistic activity which could lead to further development in pain management therapies .
類似化合物との比較
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a similar spirocyclic structure.
BW373U86: Another delta opioid receptor agonist with comparable pharmacological properties.
AZD2327: A compound with a different chemical structure but similar receptor selectivity.
Uniqueness
8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and spirocyclic framework, which confer distinct physicochemical and pharmacological properties. Its selective binding to delta opioid receptors and potential therapeutic applications set it apart from other compounds in its class .
生物活性
The compound 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of a class of triazaspiro compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a spirocyclic framework that is characteristic of its biological activity. The presence of the difluorobenzoyl group is significant for enhancing the compound's affinity for various biological targets.
1. Pharmacological Mechanisms
The biological activity of triazaspiro compounds often involves interactions with neurotransmitter systems and enzymatic pathways. Specifically:
- Serotonin Reuptake Inhibition : Compounds in this class have been shown to inhibit the reuptake of serotonin (5-hydroxytryptophan), which is crucial for mood regulation and has implications in treating depression and anxiety disorders .
- Opioid Receptor Affinity : These compounds exhibit high affinity for μ-opioid receptors, which are involved in pain modulation and reward pathways .
- Prolyl Hydroxylase Inhibition : Recent studies indicate that derivatives of triazaspiro compounds act as pan-inhibitors of prolyl hydroxylase enzymes (PHD), which play a role in erythropoiesis and could be beneficial in treating anemia .
2. Case Studies and Research Findings
Several studies have explored the therapeutic potential of triazaspiro derivatives:
- Efficacy in Hematopoiesis : A study demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones significantly accelerated the regeneration of lymphocyte and granulocyte cell populations in bone marrow hematopoiesis . This suggests potential applications in treating conditions like anemia or after chemotherapy.
- Anxiolytic Effects : Similar compounds have been reported to possess anxiolytic properties with minimal side effects compared to traditional anxiolytics . This opens avenues for developing safer anxiety medications.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQGRPBCNSGUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。